N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide
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Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structural features, including a cyclopropyl group, a hydroxypropyl moiety, and a methylsulfonyl-substituted phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide typically involves multi-step organic reactions. One common approach might include the following steps:
Formation of the Cyclopropyl Intermediate: Starting with a suitable cyclopropyl precursor, such as cyclopropyl bromide, the intermediate can be synthesized through a nucleophilic substitution reaction.
Hydroxypropylation: The cyclopropyl intermediate is then reacted with an appropriate hydroxypropylating agent, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Amidation: The final step involves the reaction of the hydroxypropyl intermediate with 4-(methylsulfonyl)benzoyl chloride in the presence of a base, such as triethylamine, to form the desired amide compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The amide group can be reduced to an amine.
Substitution: The methylsulfonyl group can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as thiols or amines under basic conditions.
Major Products
Oxidation: Formation of cyclopropyl ketone or carboxylic acid derivatives.
Reduction: Formation of cyclopropyl amine derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a precursor for specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide would depend on its specific application. For instance, if it acts as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access and inhibiting enzyme activity. The molecular targets and pathways involved would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-(2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide: Lacks the cyclopropyl group.
N-(2-cyclopropyl-2-hydroxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide: Has a shorter hydroxyalkyl chain.
N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylthio)phenyl)propanamide: Contains a methylthio group instead of a methylsulfonyl group.
Uniqueness
The presence of the cyclopropyl group and the hydroxypropyl moiety in N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-(methylsulfonyl)phenyl)propanamide imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from other similar compounds and potentially more effective in certain applications.
Properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-3-(4-methylsulfonylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4S/c1-16(19,13-6-7-13)11-17-15(18)10-5-12-3-8-14(9-4-12)22(2,20)21/h3-4,8-9,13,19H,5-7,10-11H2,1-2H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UKDAHQVRBZJMNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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